Chloromethyl dodecanoate

Description

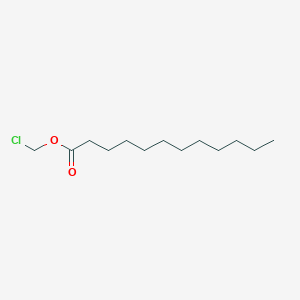

Structure

2D Structure

Properties

IUPAC Name |

chloromethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHDYWCWXAASER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337603 | |

| Record name | Chloromethyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-67-0 | |

| Record name | Chloromethyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid chloromethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Chloromethyl Dodecanoate

Established and Emerging Synthetic Routes to Chloromethyl Dodecanoate (B1226587)

The synthesis of chloromethyl dodecanoate can be approached through several pathways, primarily centered around esterification and chloromethylation reactions. These methods aim to efficiently combine the dodecanoyl group with a chloromethyl moiety.

Esterification Reactions and Chloromethylation Strategies

The formation of this compound fundamentally involves an esterification process where dodecanoic acid or its derivatives are reacted with a source of the chloromethyl group. One common strategy involves the reaction of an activated form of dodecanoic acid, such as dodecanoyl chloride, with a chloromethylating agent.

Alternatively, direct esterification of dodecanoic acid with a suitable chloromethyl-containing alcohol could be envisioned, though this is often less practical due to the instability of such alcohols. A more prevalent approach is the reaction of the carboxylate salt of dodecanoic acid with a dihalomethane, such as chloroiodomethane, in a nucleophilic substitution reaction.

Chloromethylation strategies can also be employed, though these are more commonly associated with aromatic compounds in reactions like the Blanc chloromethylation. wikipedia.org However, adapting these principles to carboxylic acids is a key aspect of synthesizing chloromethyl esters.

Precursor Identification and Utilization

The primary precursors for the synthesis of this compound are derived from dodecanoic acid (also known as lauric acid). These precursors can be the carboxylic acid itself or more reactive derivatives.

Key Precursors:

Dodecanoic Acid: The starting material from which other precursors are synthesized.

Dodecanoyl Chloride (Lauroyl Chloride): A highly reactive acyl chloride that can readily react with a source of the chloromethyl group. It can be prepared from dodecanoic acid by reaction with reagents like thionyl chloride or oxalyl chloride.

Alkali Metal Dodecanoates: Salts such as sodium or potassium dodecanoate can be used to react with chloromethylating agents.

Chloromethylating Agents:

Formaldehyde (B43269) and Hydrogen Chloride: This combination can generate the necessary electrophilic chloromethyl species. wikipedia.org

Chloromethyl Methyl Ether (MOM-Cl): A reagent used to introduce the methoxymethyl (MOM) protecting group, it can also serve as a source for the chloromethyl group in certain reactions. wikipedia.org

Paraformaldehyde: A solid form of formaldehyde that can be used in conjunction with a chloride source.

Laboratory-Scale Synthesis Techniques

On a laboratory scale, the synthesis of this compound can be achieved through several techniques. One plausible method involves the reaction of dodecanoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst.

A general procedure would involve:

The preparation of dodecanoyl chloride from dodecanoic acid.

The reaction of the purified dodecanoyl chloride with an excess of paraformaldehyde.

The addition of a catalytic amount of a Lewis acid, such as zinc chloride or tin(IV) chloride, to facilitate the reaction.

The reaction mixture is typically stirred at a controlled temperature until completion, monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up of the reaction mixture involves quenching the catalyst, washing with aqueous solutions to remove impurities, and drying the organic phase.

Purification of the crude product is then carried out, often by vacuum distillation or column chromatography, to obtain pure this compound.

Phase-transfer catalysis (PTC) represents another valuable technique, particularly when using the salt of the carboxylic acid as a precursor. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the dodecanoate anion from an aqueous or solid phase to an organic phase where it can react with an organic-soluble chloromethylating agent. dalalinstitute.com This can lead to faster reaction rates and higher yields. dalalinstitute.com

Reaction Condition Optimization for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of reaction conditions is crucial. Key parameters include the choice of solvent, temperature, pressure, and the stoichiometry of the reactants.

Solvent System Design and Optimization

The selection of an appropriate solvent is critical for the success of the synthesis. The solvent should be inert to the reaction conditions and should be able to dissolve the reactants to a suitable extent.

For reactions involving dodecanoyl chloride, non-polar aprotic solvents such as dichloromethane, chloroform, or toluene (B28343) are often suitable. These solvents are good at dissolving the acyl chloride and are generally unreactive towards the electrophilic species involved.

In phase-transfer catalyzed reactions, a two-phase system is employed, typically consisting of water and a non-polar organic solvent. The choice of the organic solvent can influence the efficiency of the phase-transfer catalyst.

| Solvent | Dielectric Constant (Approx.) | Boiling Point (°C) | Suitability for Synthesis |

| Dichloromethane | 9.1 | 39.6 | Good for dissolving reactants, but low boiling point may limit reaction temperature. |

| Toluene | 2.4 | 110.6 | Higher boiling point allows for a wider range of reaction temperatures. |

| Diethyl Ether | 4.3 | 34.6 | Generally a good solvent but its low boiling point and high flammability can be limitations. |

| Acetonitrile (B52724) | 37.5 | 81.6 | A polar aprotic solvent that can be useful in certain reaction setups. |

Temperature, Pressure, and Stoichiometry Effects on Reaction Efficiency

Temperature: The reaction temperature significantly influences the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to the formation of byproducts and decomposition of the desired product. The optimal temperature must be determined empirically for each specific synthetic route. For instance, reactions involving the highly reactive dodecanoyl chloride may be performed at or below room temperature to control the reaction rate and minimize side reactions.

Pressure: Most laboratory-scale syntheses of this compound are conducted at atmospheric pressure. However, in reactions that produce gaseous byproducts, such as hydrogen chloride, conducting the reaction under a slight positive pressure of an inert gas (e.g., nitrogen or argon) can help to maintain anhydrous conditions and prevent the loss of volatile reagents.

Stoichiometry: The molar ratio of the reactants is a critical parameter to optimize. In the reaction of dodecanoyl chloride with a chloromethylating agent, it is common to use a slight excess of the chloromethylating agent to ensure complete conversion of the acyl chloride. The amount of catalyst used is also a key factor; typically, catalytic amounts (e.g., 1-10 mol%) are sufficient.

An illustrative example of the effect of stoichiometry and temperature on the yield of a hypothetical synthesis is presented below:

| Molar Ratio (Dodecanoyl Chloride:Paraformaldehyde) | Catalyst (mol%) | Temperature (°C) | Theoretical Yield (%) |

| 1:1.1 | 5 | 25 | 75 |

| 1:1.5 | 5 | 25 | 85 |

| 1:1.5 | 5 | 40 | 92 |

| 1:2.0 | 10 | 40 | 88 (potential for side reactions) |

It is important to note that these are illustrative values and the actual optimal conditions would need to be determined through systematic experimental investigation.

Stereoselective Synthesis and Enantiomeric Purity Considerations

Scientific literature extensively covers the principles of stereoselective synthesis, which aims to control the formation of stereoisomers. However, specific research detailing the stereoselective synthesis of this compound is not widely available in published academic and patent literature. The structure of this compound does not possess a chiral center unless isotopic labeling or substitution on the dodecanoate backbone is introduced.

In a general context, stereoselective synthesis involves the preferential formation of one stereoisomer over others. This is particularly important when a molecule can exist as enantiomers (non-superimposable mirror images) or diastereomers. The control of stereochemistry is often achieved through the use of chiral catalysts, auxiliaries, or starting materials.

Enantiomeric purity is a critical measure in stereoselective synthesis, quantifying the excess of one enantiomer in a mixture. It is typically expressed as enantiomeric excess (ee). High enantiomeric purity is often a requirement in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. For a compound like this compound, should a chiral variant be synthesized, techniques such as chiral chromatography would be essential for determining its enantiomeric purity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of esters, including fatty acid esters analogous to this compound, is a significant area of research aimed at developing more environmentally benign chemical processes. While specific studies focusing exclusively on the green synthesis of this compound are limited, the general principles are broadly applicable.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification

| Feature | Homogeneous Catalysts (e.g., H₂SO₄) | Heterogeneous Catalysts (e.g., Zeolites, Resins) |

| Phase | Same phase as reactants | Different phase from reactants |

| Separation | Difficult, often requires neutralization and extraction | Easy, simple filtration |

| Reusability | Generally not reusable | Often reusable over multiple cycles |

| Corrosivity | Can be highly corrosive | Generally less corrosive |

| Waste Generation | Higher, due to neutralization steps | Lower, minimal catalyst-related waste |

Solvent-free synthesis and the use of alternative energy sources like microwave irradiation are key strategies in green chemistry. Performing reactions without a solvent reduces waste, lowers costs, and simplifies purification. For the synthesis of esters, solvent-free conditions can sometimes be achieved by using one of the reactants in excess to act as the solvent.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave heating is known for its rapid and uniform heating, which can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. While specific protocols for the microwave-assisted synthesis of this compound are not detailed in the literature, studies on fatty acid esterification have shown these benefits.

Table 2: General Comparison of Microwave-Assisted vs. Conventional Heating in Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct interaction with molecules (rapid, uniform) |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Product Yield | Often lower to moderate | Often higher |

| Side Reactions | More prevalent due to prolonged heating | Often reduced |

Waste minimization is a fundamental goal of green chemistry, which can be addressed through various strategies, including optimizing reaction conditions, using catalytic processes, and designing syntheses with high atom economy.

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with 100% atom economy has no byproducts. For the synthesis of this compound from dodecanoic acid and a chloromethylating agent, the choice of reactants and reaction type would significantly impact the atom economy. For instance, an addition reaction would have a higher atom economy than a substitution reaction that generates stoichiometric byproducts. Designing a synthetic route with high atom economy is crucial for minimizing waste at the source and developing a truly sustainable chemical process.

Mechanistic Investigations into Chloromethyl Dodecanoate Reactivity

Fundamental Reaction Pathways and Mechanistic Elucidation

The reactivity of chloromethyl dodecanoate (B1226587) is primarily governed by two distinct reactive sites: the electrophilic carbonyl carbon of the ester group and the electrophilic carbon of the chloromethyl group. Consequently, its fundamental reaction pathways involve nucleophilic attack at either of these centers. The elucidation of these mechanisms often relies on a combination of kinetic studies, product analysis, and computational modeling, drawing parallels from more extensively studied chloromethyl esters and dodecanoate derivatives.

The nature of the intermediates formed during reactions of chloromethyl dodecanoate is highly dependent on the reaction conditions and the specific site of nucleophilic attack.

Tetrahedral Intermediates: In reactions involving nucleophilic acyl substitution at the ester carbonyl, the formation of a tetrahedral intermediate is a key mechanistic feature. masterorganicchemistry.com When a nucleophile attacks the carbonyl carbon, the hybridization of this carbon changes from sp² to sp³, resulting in a short-lived tetrahedral species. This intermediate then collapses, expelling the leaving group (the chloromethoxide moiety or, more likely after rearrangement, formaldehyde (B43269) and chloride) to form the final product. The stability and fate of this intermediate are influenced by the nature of the nucleophile and any catalysts present.

Carbocation Intermediates: Nucleophilic substitution at the chloromethyl group can proceed through an S_N_1-type mechanism, which would involve the formation of a carbocation intermediate. The stability of this potential carbocation is a critical factor. Primary carbocations are generally unstable; however, the adjacent oxygen atom in the ester group can stabilize the positive charge through resonance, forming an oxocarbenium ion. The stability of carbocations is influenced by factors such as substitution, resonance, and inductive effects. masterorganicchemistry.comyoutube.com Alkyl groups, for instance, stabilize carbocations through hyperconjugation and inductive effects. ru.nl Conversely, electron-withdrawing groups can destabilize carbocations. masterorganicchemistry.com While a primary carbocation is generally high in energy, the potential for resonance stabilization from the adjacent ester oxygen could make an S_N_1 pathway feasible under certain conditions, such as in the presence of a Lewis acid or in a highly ionizing solvent.

The relative stability of potential carbocation intermediates is a key determinant of reaction pathways. The stability generally follows the trend: tertiary > secondary > primary. youtube.com However, resonance effects can significantly enhance stability. masterorganicchemistry.com

Table 1: Factors Influencing Carbocation Stability

| Factor | Effect on Stability | Example |

|---|---|---|

| Substitution | More substituted carbocations are more stable (tertiary > secondary > primary). | The tertiary tert-butyl cation is more stable than the secondary isopropyl cation. |

| Resonance | Delocalization of the positive charge through pi systems significantly increases stability. | The benzyl (B1604629) carbocation is stabilized by the aromatic ring. |

| Inductive Effects | Electron-donating groups stabilize, while electron-withdrawing groups destabilize the carbocation. | Methyl groups are electron-donating and stabilize carbocations. |

| Adjacent Lone Pairs | Lone pairs on adjacent atoms (like oxygen) can stabilize the carbocation through pi-donation. | The oxygen in an ether can stabilize an adjacent carbocation. |

While ionic pathways are common for this compound, the possibility of radical mechanisms should also be considered, particularly under photochemical or high-temperature conditions.

Ionic Mechanisms: Most reactions of this compound, especially nucleophilic substitutions, proceed through ionic mechanisms involving the formation of charged intermediates like tetrahedral adducts or carbocations, as discussed above. These reactions are typically influenced by solvent polarity and the presence of acidic or basic catalysts.

Radical Mechanisms: Free radical reactions can be initiated by the homolytic cleavage of the carbon-chlorine bond, which can be induced by ultraviolet (UV) light or radical initiators. masterorganicchemistry.comyoutube.com This would generate a chloromethyl radical and a dodecanoyloxymethyl radical. These highly reactive radical species can then participate in a variety of reactions, such as hydrogen abstraction or addition to double bonds. libretexts.org For instance, in the context of alkane halogenation, a chain reaction mechanism involving initiation, propagation, and termination steps is well-established. khanacademy.orgyoutube.com While less common for this specific molecule in typical synthetic applications, understanding potential radical pathways is important for predicting side products under certain conditions.

Electrophilic and Nucleophilic Substitution Mechanisms Involving this compound

Nucleophilic substitution is the predominant reaction type for this compound, occurring at two primary sites.

As a bifunctional electrophile, this compound presents two main sites for nucleophilic attack:

The Carbonyl Carbon: This carbon is sp² hybridized and electron-deficient due to the electronegativity of the two adjacent oxygen atoms. It is susceptible to nucleophilic acyl substitution. Stronger nucleophiles will favor this site. The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway, involving the formation of a tetrahedral intermediate. masterorganicchemistry.com

The Chloromethyl Carbon: This carbon is sp³ hybridized and is rendered electrophilic by the attached chlorine atom, a good leaving group. It is a site for S_N_1 or S_N_2 type reactions. utexas.edu This reactivity is exploited in the synthesis of prodrugs, where the chloromethyl group acts as a linker to attach the dodecanoate moiety to a drug molecule. nih.gov

The competition between these two sites depends on the nature of the nucleophile, the solvent, and the reaction temperature. Hard nucleophiles tend to attack the harder electrophilic center (the carbonyl carbon), while softer nucleophiles may prefer the softer chloromethyl carbon.

The reactivity of the dodecanoate ester group can be enhanced through electrophilic activation. This typically involves the use of a Lewis acid or a protic acid to increase the electrophilicity of the carbonyl carbon. Protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to attack by weak nucleophiles. This strategy is commonly employed in esterification and transesterification reactions.

Reaction Kinetics and Catalytic Mechanisms

The rate of reactions involving this compound is influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts.

Table 2: Representative Kinetic Data for Related Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Solvent | Rate Constant (k) | Reaction Order |

|---|---|---|---|---|

| Benzyl Chloride | Aniline | Methanol (B129727) | Varies with substituents | Second-order |

| 1-Chloromethylnaphthalene | Aniline | Methanol | Varies with temperature | Second-order |

Catalytic Mechanisms: The reactions of this compound can be significantly accelerated by catalysts.

Acid Catalysis: Protic or Lewis acids can activate the carbonyl group towards nucleophilic attack, facilitating ester hydrolysis or transesterification.

Base Catalysis: Bases can deprotonate nucleophiles, increasing their nucleophilicity and accelerating the rate of substitution reactions.

Phase-Transfer Catalysis (PTC): In biphasic systems, PTC can be employed to transport the nucleophile from the aqueous phase to the organic phase where the this compound resides, thereby facilitating the reaction. phasetransfercatalysis.com This technique is particularly useful for reactions involving ionic nucleophiles and organic substrates with low water solubility.

Lewis Acid Catalysis: Lewis acids like zinc(II) salts have been shown to catalyze the formation of related chloroalkyl ethers from acetals and acid halides, suggesting their potential applicability in reactions involving the chloromethyl group. organic-chemistry.org

Determination of Rate Constants and Activation Energies

The study of reaction kinetics is fundamental to understanding the mechanistic pathways of a chemical transformation. For reactions involving this compound, such as solvolysis or nucleophilic substitution, the determination of rate constants and activation energies provides invaluable insight into the transition state and the factors influencing reaction speed.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the methodology for its determination can be understood from studies on analogous compounds like chloromethyl dichloroacetate (B87207). researchgate.net The solvolysis of such chloromethyl esters can be monitored over time by techniques like conductometry, which measures the change in electrical conductivity as charged species are formed or consumed. researchgate.net

The pseudo-first-order rate constant (kobs) for a reaction like hydrolysis can be determined under conditions where the concentration of one reactant (e.g., water in a mixed solvent system) is in large excess. By measuring the reaction rate at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:

ln(k) = -Ea / (R * T) + ln(A)

where k is the rate constant, Ea is the activation energy, R is the universal gas constant, T is the absolute temperature, and A is the pre-exponential factor. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R. researchgate.net

Similarly, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined using the Eyring equation, providing further details about the transition state of the reaction. For the hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures, it has been observed that the Arrhenius plots can be S-shaped, indicating that the heat capacity of activation (ΔCp‡) is dependent on temperature. researchgate.net This suggests a complex interaction with the solvent shell around the reacting molecule.

Table 1: Conceptual Data for Temperature Dependence of a Hypothetical Reaction of this compound

| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 298 | 1.0 x 10⁻⁵ | -11.51 | 0.00336 |

| 308 | 2.5 x 10⁻⁵ | -10.60 | 0.00325 |

| 318 | 6.0 x 10⁻⁵ | -9.72 | 0.00314 |

| 328 | 1.4 x 10⁻⁴ | -8.87 | 0.00305 |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Catalytic Effect of Various Reagents and Systems

The reactivity of the chloromethyl group in this compound can be significantly enhanced through catalysis. Lewis acids, for instance, are known to activate electrophiles by coordinating to an electron-rich atom, thereby increasing the electrophilicity of the molecule. youtube.comnih.gov

In the context of chloromethyl esters, a Lewis acid could coordinate to the carbonyl oxygen or the chlorine atom, facilitating nucleophilic attack at the chloromethyl carbon. While specific studies on this compound are scarce, research on other carbonyl-containing molecules demonstrates the efficacy of Lewis acids in promoting various transformations. bath.ac.uk For example, zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers in high yields. acs.org This suggests that similar Lewis acidic metal salts could catalyze reactions involving the chloromethyl group of this compound.

The general paradigm for Lewis acid catalysis involves the activation of the electrophile, followed by the key bond-forming step, and finally, the regeneration of the catalyst. youtube.com The choice of Lewis acid can influence the reaction pathway and selectivity.

Table 2: Potential Lewis Acid Catalysts for Reactions of this compound

| Catalyst Type | Example | Potential Role |

| Metal Halides | Zinc Chloride (ZnCl₂) | Activation of the C-Cl bond |

| Metal Triflates | Scandium Triflate (Sc(OTf)₃) | Activation of the carbonyl group |

| Organometallic | Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) | Catalysis of electrophilic additions |

Role of Micellar Catalysis and Biphasic Systems

The long dodecanoate chain of this compound imparts amphiphilic character to the molecule, suggesting that its reactivity can be influenced by micellar environments and biphasic systems. Micellar catalysis involves the partitioning of reactants between the bulk aqueous phase and the hydrophobic core of micelles, which can lead to significant rate enhancements. nih.gov

For hydrolysis reactions of esters with long alkyl chains, such as dodecanoates, the formation of micelles can have a pronounced effect. nih.gov Cationic surfactants, like cetyltrimethylammonium bromide (CTAB), can accelerate the alkaline hydrolysis of esters by concentrating both the ester and hydroxide (B78521) ions at the micellar surface. researchgate.net Conversely, anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), can inhibit the reaction by repelling the hydroxide ions. researchgate.net The hydrolysis rates of methyl ester sulfonates, for instance, are significantly affected by their aggregation state, with micelle formation enhancing acidic hydrolysis and suppressing neutral and alkaline hydrolysis. nih.gov

The efficiency of micellar catalysis is dependent on factors such as surfactant concentration, the nature of the surfactant headgroup, and the length of the alkyl chain. In biphasic systems, surfactants can facilitate reactions between reactants located in different phases by bringing them into close proximity within the micellar pseudophase. organic-chemistry.org

Table 3: Expected Effects of Surfactants on the Hydrolysis of this compound

| Surfactant Type | Example | Expected Effect on Alkaline Hydrolysis | Rationale |

| Cationic | Cetyltrimethylammonium bromide (CTAB) | Rate enhancement | Concentration of ester and hydroxide ions at the micelle surface. researchgate.net |

| Anionic | Sodium dodecyl sulfate (SDS) | Rate inhibition | Repulsion of hydroxide ions from the micelle surface. researchgate.net |

| Non-ionic | Triton X-100 | Minimal effect | Less electrostatic interaction with the nucleophile. |

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The electrophilic nature of the chloromethyl group makes this compound a potential substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. nobelprize.org While the direct use of this compound in such reactions is not widely reported, analogous reactions with other α-chloroesters have been successfully demonstrated. For example, iron-catalyzed enantioselective cross-coupling reactions between α-chloroesters and aryl Grignard reagents have been developed to produce α-arylalkanoates. nih.govkyoto-u.ac.jp This suggests that this compound could potentially be coupled with various organometallic reagents to form derivatives with a new C-C bond at the chloromethyl position.

The general mechanism for such cross-coupling reactions often involves an oxidative addition of the alkyl halide to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. nobelprize.org

Table 4: Potential Cross-Coupling Partners for this compound

| Organometallic Reagent | Catalyst System | Potential Product |

| Aryl Grignard (ArMgBr) | Iron(III) acetylacetonate (B107027) / Chiral ligand | Arylmethyl dodecanoate |

| Alkyl Grignard (RMgBr) | Tetrachloroferrate complexes | Alkylmethyl dodecanoate |

| Organocuprates (R₂CuLi) | Copper(I) salts | Alkylmethyl dodecanoate |

The structure of this compound, with a reactive group at one end of a long alkyl chain, presents possibilities for intramolecular reactions such as cyclization. While direct cyclization of this compound to form a large-ring lactone is thermodynamically challenging, it could potentially serve as a precursor for other cyclic compounds. For instance, conversion of the ester to a corresponding ω-hydroxy or ω-amino derivative could be followed by an intramolecular substitution to form a macrocyclic ether or lactam. The synthesis of lactones from haloalkanoates is a well-established strategy, although it is more common for the formation of smaller rings. researchgate.netwikipedia.org

Rearrangement reactions of chloromethyl esters are less common. However, rearrangements involving migration of groups in organosilicon compounds containing a chloromethyl moiety have been reported, highlighting the potential for skeletal reorganization under specific conditions. While not directly analogous, these studies open avenues for exploring potential rearrangement pathways of this compound under the influence of specific reagents or catalysts.

Derivatization Strategies and Structure Function Relationships of Chloromethyl Dodecanoate Analogues

Synthetic Approaches for Novel Chloromethyl Dodecanoate (B1226587) Derivatives

The chemical architecture of chloromethyl dodecanoate provides a scaffold for the synthesis of a diverse range of derivatives. Strategic modifications, primarily centered around the reactive chloromethyl group, enable the introduction of various functionalities, leading to compounds with tailored properties.

Functional Group Transformations and Derivatization Methodologies

The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This classic transformation allows for the introduction of a wide array of functional groups, thereby altering the molecule's steric and electronic properties. Common nucleophiles employed in these reactions include amines, thiols, and alcohols, leading to the formation of aminomethyl, thiomethyl, and alkoxymethyl esters, respectively.

The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions. Aprotic polar solvents, such as dimethylformamide (DMF), are often utilized to facilitate the dissolution of both the this compound and the nucleophilic reagent. The addition of a non-nucleophilic base, such as potassium carbonate, is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Methodologies for these transformations are generally straightforward, often involving the dropwise addition of the chloromethyl ester to a solution of the nucleophile and base at room temperature, followed by a period of stirring to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Workup procedures typically involve dilution with an organic solvent, washing with brine to remove inorganic salts, drying over an anhydrous agent like magnesium sulfate (B86663), and concentration under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Design and Synthesis of Structurally Modified Analogues

The design of structurally modified analogues of this compound is often driven by the desire to create compounds with specific biological activities. By incorporating pharmacophoric elements or moieties known to interact with biological targets, medicinal chemists can generate novel molecules with potential therapeutic applications.

A key structural modification involves the replacement of the chlorine atom with a larger, more complex chemical entity. This can be achieved through the nucleophilic substitution reactions described previously, using a wide range of nucleophiles that are themselves complex molecules. For instance, the synthesis of prodrugs often involves linking a known therapeutic agent to the dodecanoate backbone via the chloromethyl linker. This strategy aims to improve the parent drug's pharmacokinetic properties, such as solubility, stability, or targeted delivery.

Impact of Structural Modifications on Bioactivity and Application Efficacy

The structural modifications of this compound analogues have a profound impact on their biological activity and efficacy in various applications. The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and drug design.

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. For this compound analogues, SAR studies would involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological activity.

Key structural aspects that can be varied to probe SAR include:

The nature of the substituent replacing the chlorine atom: Introducing different functional groups (e.g., amines, amides, ethers, thioethers) and varying their size, shape, and electronic properties can significantly impact bioactivity. For example, the introduction of a basic nitrogen atom could lead to interactions with acidic residues in a biological target.

The length and saturation of the fatty acid chain: Altering the lipophilicity of the molecule by changing the length of the dodecanoyl chain can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.

The stereochemistry of the molecule: If chiral centers are introduced during derivatization, the different stereoisomers may exhibit distinct biological activities.

By systematically modifying these features and observing the corresponding changes in biological activity, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

Conformation and Reactivity Correlations

The three-dimensional shape, or conformation, of a molecule is critical to its ability to interact with biological targets. For flexible molecules like this compound and its analogues, which possess a long aliphatic chain, multiple conformations are possible due to rotation around single bonds. The preferred conformation, or the ensemble of low-energy conformations, will dictate how the molecule presents its functional groups for interaction with a receptor or enzyme active site.

The reactivity of the chloromethyl group is a key determinant of its utility in synthesis and its potential mechanism of action in a biological context. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The rate of this reaction can be influenced by the steric and electronic environment around the reaction center. For instance, bulky substituents near the chloromethyl group may hinder the approach of a nucleophile, thereby decreasing the reaction rate.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the low-energy conformations of this compound analogues and to study the electronic factors that influence their reactivity. These theoretical insights, when combined with experimental data, can provide a deeper understanding of the conformation-reactivity-bioactivity relationships.

Precursor Role in Complex Molecular Architectures

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of the reactive chloromethyl group, which allows for its covalent attachment to other molecular scaffolds.

One notable application is in the synthesis of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes an enzymatic or chemical transformation in the body to release the active pharmaceutical ingredient. This compound can be used to create ester-based prodrugs by reacting it with a drug molecule containing a suitable nucleophilic group, such as a carboxylic acid or a phenol. This approach has been employed in the development of prodrugs for the rat-selective toxicant norbormide (B1679851). The synthesis involves the reaction of norbormide with various chloromethyl esters, including this compound, to mask the parent compound's acute effects and improve its palatability to the target species. nih.gov

Another significant application is in the derivatization of existing drugs to create new chemical entities with potentially improved properties. For example, chloromethyl laurate has been utilized as a reagent in the synthesis of novel derivatives of the fluoroquinolone antibiotic levofloxacin (B1675101). nih.gov By attaching the dodecanoyl moiety to the levofloxacin core, researchers can explore how this modification affects the compound's antibacterial activity, solubility, and pharmacokinetic profile. The general synthetic scheme for such a derivatization involves the reaction of levofloxacin's carboxylic acid functionality with this compound to form an ester linkage.

The use of this compound as a precursor highlights its importance as a versatile tool in organic synthesis. Its ability to introduce a long-chain fatty acid moiety into a target molecule allows for the modulation of lipophilicity, which can have significant effects on a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Building Block Applications in Multi-Step Synthesis

In the intricate field of multi-step synthesis, the strategic incorporation of specific structural motifs is paramount to achieving the desired molecular architecture and functionality. This compound serves as a key building block in the synthesis of complex molecules, particularly in the development of derivatives of existing drugs. Its utility is highlighted in the synthesis of potential antitumor agents, such as certain levofloxacin derivatives. nih.gov

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic. nih.gov In the multi-step synthesis of novel levofloxacin derivatives, a common precursor is N-desmethyl levofloxacin, which has a secondary amine in the piperazine (B1678402) ring available for further functionalization. nih.govcaymanchem.com this compound can be employed as an acylating agent to introduce a dodecanoyloxymethyl group onto this secondary amine.

The general reaction involves a nucleophilic substitution where the nitrogen atom of the piperazine ring of N-desmethyl levofloxacin attacks the electrophilic carbon of the chloromethyl group of this compound. This results in the formation of a new carbon-nitrogen bond and the elimination of a chloride ion.

Proposed Reaction Scheme for Levofloxacin Derivatization:

Reactants: N-desmethyl levofloxacin and this compound

Reaction Type: Nucleophilic Acylation

Product: Dodecanoyloxymethyl-levofloxacin derivative

| Reactant/Reagent | Role | Key Functional Group |

| N-desmethyl levofloxacin | Nucleophile | Secondary amine on piperazine ring |

| This compound | Acylating Agent / Building Block | Chloromethyl group (-CH₂Cl) |

The incorporation of the long aliphatic chain from dodecanoic acid can significantly alter the lipophilicity of the resulting levofloxacin derivative. This modification is a common strategy in drug design to enhance membrane permeability and cellular uptake. nih.gov The ester linkage introduced by this reaction also opens the possibility of designing the derivative as a prodrug, which could be hydrolyzed in vivo to release the active N-desmethyl levofloxacin.

Role as an Intermediate in Organic Synthetic Pathways

Beyond its application as a building block for constructing the core of a molecule, this compound also functions as a crucial intermediate in synthetic pathways, particularly in the creation of prodrugs. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. This strategy is often employed to overcome issues such as poor solubility, instability, or to achieve targeted drug delivery.

This compound is instrumental in the synthesis of prodrugs of the rat-selective toxicant Norbormide. nih.gov Norbormide's utility as a rodenticide is hampered by the rapid onset of its effects, which can lead to aversion in rats. nih.gov By converting Norbormide into a prodrug, the onset of action can be delayed, potentially increasing its efficacy.

The synthesis of Norbormide prodrugs using this compound involves the reaction of the dicarboximide nitrogen of Norbormide with the chloromethyl group of the ester. The lone pair of electrons on the imide nitrogen acts as a nucleophile, attacking the electrophilic chloromethyl carbon and displacing the chloride ion. This reaction attaches the dodecanoyloxymethyl group to the Norbormide molecule.

Proposed Reaction Scheme for Norbormide Prodrug Synthesis:

Reactants: Norbormide and this compound

Reaction Type: N-Alkylation

Product: N-(dodecanoyloxymethyl)norbormide

| Reactant/Reagent | Role | Key Functional Group |

| Norbormide | Nucleophile | Dicarboximide nitrogen |

| This compound | Alkylating Agent / Intermediate | Chloromethyl group (-CH₂Cl) |

The resulting prodrug is designed to be more palatable and to be hydrolyzed in the rat's body, releasing the active Norbormide. nih.gov The rate of this hydrolysis, and therefore the onset of toxicity, can be influenced by the nature of the ester group. The long dodecanoate chain can affect the prodrug's absorption, distribution, metabolism, and excretion (ADME) properties.

The influence of fatty acid chain length on the properties of prodrugs is a subject of significant research. researchgate.netnih.govacs.org Studies have shown that the length of the fatty acid chain can determine the rate of drug release from nano-prodrugs, with longer chains generally leading to slower hydrolysis rates. researchgate.net This is a critical factor in controlling the therapeutic efficacy and side effects of a drug. For instance, in some anticancer agent prodrugs, a decrease in cytotoxic activity was observed as the fatty acid chain length increased, which was attributed to a slower rate of hydrolysis within cancer cells. researchgate.net Conversely, longer fatty acid chains can increase lymphatic absorption and stability in circulation. nih.gov This tunability of properties based on the fatty acid component underscores the importance of intermediates like this compound in the rational design of prodrugs with optimized pharmacokinetic profiles.

Applications of Chloromethyl Dodecanoate in Specialized Chemical Domains

Pharmaceutical and Medicinal Chemistry Applications

In the pharmaceutical and medicinal chemistry landscape, chloromethyl dodecanoate (B1226587) has demonstrated its utility in the synthesis of active pharmaceutical ingredients (APIs), the development of prodrugs, and in research pertaining to anticancer, antimicrobial, and antiviral agents.

Synthesis of Active Pharmaceutical Ingredients and Bioactive Compounds

Chloromethyl dodecanoate plays a crucial role as a reagent in the multi-step synthesis of complex bioactive molecules. A notable application is in the preparation of levofloxacin (B1675101) derivatives, which have been investigated for their potential as antitumor agents. In these synthetic pathways, the dodecanoate moiety can be introduced to modify the physicochemical properties of the parent drug, potentially influencing its solubility, lipophilicity, and ultimately its therapeutic efficacy.

The synthesis of various bioactive compounds leverages the reactivity of the chloromethyl group for the introduction of a dodecanoyloxymethyl moiety onto a parent molecule. This functionalization can alter the biological activity of the original compound, leading to the discovery of new therapeutic agents.

Development of Prodrugs and Targeted Drug Delivery Systems

A significant application of this compound is in the field of prodrug design. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

This compound is utilized to create ester-based prodrugs. The dodecanoate tail can enhance the lipophilicity of a drug, which may improve its absorption and ability to cross cell membranes. Once absorbed, the ester linkage is designed to be cleaved by endogenous esterases, releasing the active drug at the desired site of action. This approach can lead to more efficient drug delivery and potentially reduce side effects.

A specific example of its use is in the synthesis of prodrugs for norbormide (B1679851), a selective rat toxicant. By masking the active part of the norbormide molecule with a group derived from this compound, researchers aim to improve the compound's palatability and delay the onset of its toxic effects in target species.

| Parent Drug | Prodrug Strategy | Role of this compound | Desired Outcome |

| Norbormide | Ester Prodrug | Provides the dodecanoyloxymethyl promoiety | Improved palatability and delayed onset of action |

| Various APIs | Lipophilic Prodrug | Increases lipophilicity | Enhanced absorption and membrane permeability |

Role in Anticancer, Antimicrobial, and Antiviral Agent Research

The application of this compound extends to the synthesis of novel compounds with potential anticancer, antimicrobial, and antiviral activities. As previously mentioned, it is a key reagent in the synthesis of levofloxacin derivatives that have been explored for their antitumor properties. The structural modifications enabled by this compound can lead to new chemical entities with enhanced or novel mechanisms of action against cancer cells.

While direct evidence of this compound itself possessing antimicrobial or antiviral properties is limited, its utility as a synthetic tool allows for the modification of existing antimicrobial and antiviral agents. By attaching the dodecanoate chain, researchers can alter the drug's ability to penetrate microbial cell walls or viral envelopes, potentially overcoming resistance mechanisms and broadening the spectrum of activity.

Enzyme and Receptor Interaction Studies

The long alkyl chain of the dodecanoate moiety can be a valuable tool in studies investigating enzyme and receptor interactions. When incorporated into a ligand or inhibitor, the dodecanoate group can provide a lipophilic anchor, promoting interaction with hydrophobic pockets within an enzyme's active site or a receptor's binding domain.

By systematically modifying a lead compound with fragments derived from this compound, medicinal chemists can probe the structure-activity relationship (SAR) of a drug. This allows for a better understanding of how the compound binds to its biological target and can guide the design of more potent and selective inhibitors or agonists.

Agrochemical Research and Development

In the field of agrochemicals, the principles of modifying bioactive molecules to enhance their efficacy and delivery are also applied. This compound serves as a potential precursor in the synthesis of next-generation pesticides and herbicides.

Potential as Precursors for Pesticides and Herbicides

The structural features of this compound, particularly the long carbon chain, can be incorporated into the design of new pesticides and herbicides. The lipophilic nature of the dodecanoate group can improve the penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects.

Similar to its role in pharmaceuticals, this compound can be used to create prodrug versions of agrochemicals. This approach can enhance the stability of the active compound in the environment and allow for a more controlled release, improving its effectiveness and potentially reducing its environmental impact. Research in this area focuses on synthesizing derivatives of known pesticides and herbicides and evaluating their biological activity and environmental fate.

Investigating Structure-Biological Activity Relationships in Agrochemistry

While direct studies naming this compound in agrochemical research are not prevalent, the principles of quantitative structure-activity relationships (QSAR) allow for a functional analysis of its potential role. In the design of pesticides and herbicides, the lipophilicity (the ability to dissolve in fats, oils, and lipids) of a molecule is a critical parameter that influences its ability to penetrate the waxy cuticles of plants or the cellular membranes of insects and fungi.

The structure of this compound is bifunctional in this context. It possesses a long, twelve-carbon alkyl chain from the dodecanoate portion, which imparts significant lipophilicity. The lipophilicity of active compounds in agrochemical formulations is often quantified by the octanol-water partition coefficient (Log P). epo.org Fatty acid esters are recognized as lipophilic components in pesticidal compositions. epo.org The long alkyl chain of this compound would be expected to enhance the molecule's ability to associate with and traverse biological membranes.

Materials Science and Polymer Chemistry Contributions

The dual functionality of this compound—a reactive chloromethyl group and a long hydrocarbon tail—makes it a compound of interest in materials science and polymer chemistry.

Monomer or Building Block in Polymer Synthesis

This compound can serve as a functional monomer or building block in polymerization processes. The key to this application is the reactivity of the chloromethyl group. This group can participate in various reactions to become incorporated into a polymer backbone. For instance, polymers with chloromethyl groups, such as poly(4-chloromethyl styrene), are valuable because the benzylic chlorine allows for a multitude of subsequent nucleophilic substitution reactions. Similarly, the chloromethyl group in this compound can be targeted in polymerization reactions, allowing for the creation of polymers with pendant dodecanoate side chains. These long alkyl side chains would impart flexibility and hydrophobicity to the resulting polymer.

Modification of Polymer Properties through Functionalization

One of the most significant applications for molecules like this compound is in the post-polymerization modification, or functionalization, of existing polymers. The chloromethyl group is a reactive handle that can be used to graft molecules onto a polymer backbone or surface.

A widely used technique is atom transfer radical polymerization (ATRP), where chloromethyl groups introduced onto a surface can act as initiators for growing polymer chains. researchgate.net While this typically involves chloromethylating a polymer first, a molecule like this compound could theoretically be used to functionalize a polymer that has nucleophilic sites, thereby attaching the dodecanoyloxymethyl group. This process would dramatically alter the surface properties of the material, for example, by increasing its hydrophobicity due to the long alkyl chain. This modification can be used to control surface wettability, adhesion, and biocompatibility.

Development of Functional Materials and Specialty Chemicals

Through its use as a monomer or a functionalizing agent, this compound can contribute to the development of a wide range of functional materials. By incorporating the long dodecanoate chain, polymers can be designed with specific properties, such as:

Enhanced Hydrophobicity: For applications in waterproof coatings or moisture-resistant materials.

Plasticization: The long, flexible alkyl chains can act as internal plasticizers, increasing the flexibility and lowering the glass transition temperature of rigid polymers.

Surfactants and Emulsifiers: The compound itself is an intermediate in the production of surfactants and emulsifiers. science.gov Polymers functionalized with this moiety could exhibit amphiphilic properties, useful in formulations, and stabilization of mixtures.

Broader Organic Synthesis Applications

Beyond polymer science, this compound is a useful intermediate and reagent in general organic synthesis, primarily due to the reactivity of its chloromethyl group.

Utilization as a Versatile Reagent in Diverse Organic Reactions

The chloromethyl group is a good leaving group in nucleophilic substitution reactions. science.gov This allows the dodecanoyloxymethyl moiety to be easily introduced into other molecules. This strategy is particularly valuable in pharmaceutical chemistry for creating prodrugs, where a lipophilic ester group is attached to a drug to improve its absorption and pharmacokinetic profile.

Documented applications for this compound (under the synonym chloromethyl laurate) include its use as a reagent in the synthesis of:

Levofloxacin derivatives with potential antitumor activities. epo.org

Prodrugs of Norbormide , a rodenticide. epo.org

In these syntheses, a nucleophile (such as a carboxylate or an amine on the parent drug molecule) attacks the carbon of the chloromethyl group, displacing the chloride and forming a new bond, effectively linking the drug to the dodecanoate ester through a methylene (B1212753) bridge.

Stereoselective Organic Transformations

Stereoselective transformations are a cornerstone of modern organic synthesis, aiming for the controlled formation of a specific stereoisomer of a product. This is often achieved through the influence of chiral catalysts, reagents, or auxiliary groups that can direct the stereochemical outcome of a reaction.

A thorough search of chemical literature did not yield specific examples or detailed research findings where this compound is employed as a key reagent or auxiliary to induce stereoselectivity. The role of the dodecanoate (laurate) moiety in directing the spatial arrangement of atoms during a reaction has not been a subject of published research. Consequently, there is no data available on its effectiveness in creating chiral centers with a high degree of enantiomeric excess or diastereomeric ratio. Research in stereoselective synthesis often focuses on other types of chiral auxiliaries, ligands for metal catalysts, or organocatalysts that have a more pronounced and predictable influence on the stereochemical course of reactions.

Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one heteroatom, are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of these structures is a major focus of organic chemistry.

Despite the reactivity of the chloromethyl group, which can serve as an electrophile for cyclization reactions, specific applications of this compound as a precursor or intermediate in the synthesis of heterocyclic compounds are not described in the scientific literature. Searches for its use in forming nitrogen, oxygen, or sulfur-containing heterocycles did not provide any detailed synthetic protocols, reaction schemes, or studies on its efficacy in such transformations. The existing literature on heterocyclic synthesis typically utilizes a wide range of other starting materials and reagents tailored for the construction of specific ring systems.

Advanced Analytical Methodologies for Chloromethyl Dodecanoate Characterization

Chromatographic Techniques and Method Validation

Chromatographic methods are fundamental in separating and quantifying Chloromethyl dodecanoate (B1226587) and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques utilized for this purpose.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust HPLC method is essential for the accurate quantification of Chloromethyl dodecanoate and for monitoring its purity. While a specific validated method for this compound is not extensively documented in publicly available literature, a typical method can be extrapolated from established procedures for other fatty acid esters. hplc.eunih.govmdpi.com

A reversed-phase HPLC (RP-HPLC) method is generally the approach of choice for the analysis of fatty acid esters. hplc.euresearchgate.net The development of such a method involves a systematic evaluation of stationary phases, mobile phases, and detector settings to achieve optimal separation and sensitivity.

Method Development Parameters:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the separation of non-polar compounds like fatty acid esters due to its hydrophobic nature. hplc.eu

Mobile Phase: A mixture of organic solvents such as acetonitrile (B52724) or methanol (B129727) with water is typically used as the mobile phase. The composition can be optimized in either an isocratic or gradient elution mode to achieve the desired separation. nih.govresearchgate.net

Detector: A UV detector is often employed, especially if the analyte possesses a chromophore. For compounds like this compound that lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary for enhanced sensitivity. unco.edu Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.

Method Validation:

Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation process assesses various parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. biomedres.us

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Validation Parameter | Typical Acceptance Criteria (as per ICH guidelines) |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically 98-102% |

| Precision (RSD %) | ≤ 2% for assay; may be higher for impurity determination |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. biomedres.usomicsonline.org It offers high resolution and sensitivity, making it ideal for both qualitative identification and quantitative analysis.

The NIST WebBook provides mass spectral data for this compound, which is crucial for its identification. nist.gov In a typical electron ionization (EI) mass spectrum, the molecule undergoes fragmentation, producing a unique pattern of ions. The molecular ion peak (M+) may be observed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information. For this compound, characteristic fragments would arise from the cleavage of the ester bond and the loss of the chloromethyl group. A proposed fragmentation might involve the formation of an acylium ion from the dodecanoyl moiety. researchgate.net

GC-MS is also a primary tool for the detection and quantification of volatile impurities. labcompare.comthermofisher.com The high separation efficiency of the gas chromatograph combined with the specificity of the mass spectrometer allows for the identification of trace-level impurities. chromatographyonline.com

| GC-MS Parameter | Typical Conditions for Fatty Acid Ester Analysis |

|---|---|

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms) |

| Injector Temperature | 250-300 °C |

| Oven Temperature Program | A temperature gradient to separate compounds with different boiling points |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Impurity Profiling and Quantitative Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or intermediate. biomedres.us For this compound, impurities can arise from the starting materials, by-products of the synthesis, or degradation products.

The synthesis of this compound typically involves the reaction of dodecanoyl chloride with paraformaldehyde in the presence of a catalyst. Potential impurities could include unreacted starting materials, chlorinated by-products, or polymers of formaldehyde (B43269).

Both HPLC and GC-MS are employed for impurity profiling. biomedres.us These techniques can separate the main compound from its impurities, allowing for their individual detection and quantification. The development of a stability-indicating method is crucial to separate degradation products that may form under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis).

Quantitative analysis of impurities is essential to ensure they are below the limits specified by regulatory agencies. biomedres.us This requires the use of validated analytical methods with appropriate standards for each identified impurity. In cases where an impurity standard is not available, its relative response factor to the main compound can be determined and used for quantification.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound and are essential for its unequivocal identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. nih.gov By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in the this compound molecule can be determined. nih.govweebly.com

Expected ¹H-NMR Spectral Data:

Chloromethyl Protons (-O-CH₂-Cl): A singlet is expected for the two protons of the chloromethyl group, typically in the range of 5.5-6.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen and chlorine atoms.

Methylene (B1212753) Protons Alpha to Carbonyl (α-CH₂): A triplet corresponding to the two protons on the carbon atom adjacent to the carbonyl group is expected around 2.2-2.5 ppm.

Other Methylene Protons (-CH₂-): A complex multiplet for the other methylene groups in the long alkyl chain will appear in the range of 1.2-1.6 ppm.

Terminal Methyl Protons (-CH₃): A triplet for the three protons of the terminal methyl group will be observed at approximately 0.8-1.0 ppm.

Expected ¹³C-NMR Spectral Data:

Carbonyl Carbon (C=O): The signal for the ester carbonyl carbon is expected to appear in the range of 170-175 ppm.

Chloromethyl Carbon (-O-CH₂-Cl): The carbon of the chloromethyl group will be observed downfield, typically around 65-75 ppm.

Methylene Carbon Alpha to Carbonyl (α-CH₂): The signal for the carbon adjacent to the carbonyl group will be in the range of 30-35 ppm.

Other Methylene Carbons (-CH₂-): The carbons of the long alkyl chain will show a series of signals between 20-30 ppm.

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon will appear at approximately 14 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the structure by establishing correlations between protons and carbons. nih.govnews-medical.net ³¹P-NMR would not be applicable as there are no phosphorus atoms in this compound.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | 0.8-1.0 (triplet) | ~14 |

| -(CH₂)₈- | 1.2-1.6 (multiplet) | 20-30 |

| -CH₂-CH₂-C=O | 1.6-1.8 (multiplet) | 20-30 |

| -CH₂-C=O | 2.2-2.5 (triplet) | 30-35 |

| C=O | - | 170-175 |

| -O-CH₂-Cl | 5.5-6.0 (singlet) | 65-75 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uniroma1.it The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the ester and chloroalkane functional groups.

Characteristic IR Absorption Bands:

C=O Stretch (Ester): A strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester. spectroscopyonline.compressbooks.pub

C-O Stretch (Ester): Two distinct C-O stretching vibrations are expected. The C-O stretch on the acyl side will appear as a strong band between 1250-1300 cm⁻¹, while the C-O stretch on the alkyl side will be observed in the 1000-1150 cm⁻¹ region. spectroscopyonline.comresearchgate.netuobabylon.edu.iq

C-H Stretch (Alkyl): Strong absorption bands will be present in the 2850-2960 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the long alkyl chain.

C-Cl Stretch (Chloroalkane): A moderate to strong absorption band in the region of 600-800 cm⁻¹ is indicative of the C-Cl stretching vibration. ucla.edu

The combination of these characteristic bands provides strong evidence for the presence of the ester and chloromethyl functional groups within the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Alkyl) Stretch | 2850-2960 | Strong |

| C=O (Ester) Stretch | 1735-1750 | Strong, Sharp |

| C-O (Acyl) Stretch | 1250-1300 | Strong |

| C-O (Alkyl) Stretch | 1000-1150 | Moderate |

| C-Cl Stretch | 600-800 | Moderate to Strong |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, which measures nominal mass (to the nearest whole number), HR-MS provides a highly accurate mass measurement, typically to four or more decimal places. This precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₁₃H₂₅ClO₂. The theoretical exact mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O), can be compared against the experimentally measured mass. The close agreement between these two values provides strong evidence for the correct molecular formula.

A key feature in the mass spectrum of this compound is its distinct isotopic pattern, which arises from the natural abundance of chlorine isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This results in two prominent peaks in the mass spectrum separated by approximately two mass-to-charge units (m/z), corresponding to the molecule containing ³⁵Cl (M peak) and the molecule containing ³⁷Cl (M+2 peak). The relative intensity ratio of these peaks, approximately 3:1, serves as a characteristic signature confirming the presence of a single chlorine atom in the molecule.

| Parameter | Theoretical Value | Observed Value (Hypothetical) | Deviation (ppm) |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₅ClO₂ | ||

| Exact Mass [M+H]⁺ (³⁵Cl) | 249.1565 | 249.1568 | 1.2 |

| Exact Mass [M+H]⁺ (³⁷Cl) | 251.1535 | 251.1539 | 1.6 |

Development of Reference Standards and Quality Control Applications

This compound serves as a crucial reference standard in the pharmaceutical industry. Reference standards are highly purified and well-characterized materials used as a benchmark for quality control (QC) testing of raw materials, intermediates, and final products. humanjournals.com The availability of a reliable reference standard for this compound is essential for ensuring the identity, purity, and strength of pharmaceutical products where it is used as an intermediate or identified as a potential impurity.

Method Development and Validation (AMV) for Pharmaceutical Standards

Analytical Method Validation (AMV) is a formal, documented process that proves an analytical method is suitable for its intended purpose. For a this compound reference standard, the analytical methods used for its characterization and for QC testing must undergo rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1). ich.org

The validation process assesses several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated through forced degradation studies. nih.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Traceability and Pharmacopeial Standards Compliance

Metrological traceability is a fundamental concept for reference standards. It ensures that the measurement of the standard's purity is linked to national or international standards through an unbroken chain of comparisons, each with stated uncertainties. Manufacturers of high-quality reference standards often operate under accreditation such as ISO 17034, which specifies the general requirements for the competence of reference material producers. researchgate.net This ensures the reliability and comparability of results across different laboratories and over time.

While this compound is used as a pharmaceutical reference material, it is not currently listed as an official standard in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Therefore, its quality and traceability are established and guaranteed by the specific manufacturer that supplies the standard.

Method Transferability and Stability Studies

Stability Evaluation in Various Conditions

Stability studies are essential to determine the retest period for a reference standard and to recommend appropriate storage conditions. biopharmaconsultinggroup.com For this compound, this involves establishing a stability-indicating analytical method—a validated method that can accurately measure the decrease in the concentration of the active substance due to degradation. humanjournals.com

Forced degradation (stress testing) studies are a core component of this evaluation, as mandated by ICH guideline Q1A(R2). resolvemass.ca In these studies, the compound is exposed to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. scispace.compharmoutsourcing.com This helps prove the specificity of the stability-indicating method.

| Stress Condition | Conditions | Assay (%) | Major Degradant Peak (Relative Retention Time) | Total Impurities (%) |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 88.5 | 0.75 | 11.2 |

| Base Hydrolysis | 0.1 M NaOH at 25°C for 4h | 85.2 | 0.81 | 14.5 |

| Oxidation | 3% H₂O₂ at 25°C for 24h | 94.1 | 1.15 | 5.6 |

| Thermal | 80°C for 48h | 96.8 | 1.22 | 3.1 |

| Photolytic | ICH-compliant light exposure | 98.5 | Not Detected | 1.4 |

The data from these studies demonstrate the intrinsic stability of this compound and validate the analytical method's ability to separate the intact compound from its degradation products, ensuring reliable quality assessment over its shelf life.

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations (e.g., Density Functional Theory)